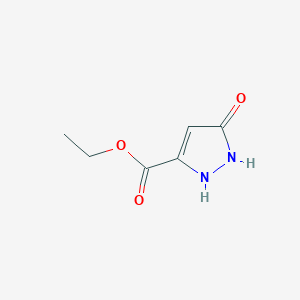![molecular formula C10H9NO2S B1314407 Ethyl thieno[2,3-b]pyridine-2-carboxylate CAS No. 59944-78-4](/img/structure/B1314407.png)
Ethyl thieno[2,3-b]pyridine-2-carboxylate
Vue d'ensemble
Description
Ethyl thieno[2,3-b]pyridine-2-carboxylate is a chemical compound with the CAS Number: 59944-78-4 and a molecular weight of 207.25 . It has a linear formula of C10H9NO2S . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of this compound involves several steps. One of the synthetic strategies that offered a direct route to the key ureido intermediates was based on the reaction of thiophene derivatives with isocyanates .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C10H9NO2S/c1-2-13-10(12)8-6-7-4-3-5-11-9(7)14-8/h3-6H,2H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. For instance, the reaction of thieno [2,3- b ]pyridine 3 with hydrazine hydrate in boiling n -butanol .Physical And Chemical Properties Analysis
This compound is a solid compound with a melting point of 61 - 63°C .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Ethyl thieno[2,3-b]pyridine-2-carboxylate and its derivatives are key intermediates in the synthesis of various heterocyclic compounds. Researchers have explored their utility in creating functionalized thienopyridines, dipyridines, and pyrimidines. For instance, El-Dean et al. (2009) reported the synthesis of functionalized thieno[2,3-b:4,5-b‘]dipyridines using Friedländer reactions (El-Dean et al., 2009). Similarly, El-Kashef et al. (2000) achieved the synthesis of pyrido[3′,2′:4,5]-thieno[2,3-e]pyrrolo[1,2-a]pyrazine derivatives using this compound as a key intermediate (El-Kashef et al., 2000).
Potential Antimicrobial Applications
Some derivatives of this compound have shown antimicrobial properties. Bacon and Daum (1991) synthesized an analog of nalidixic acid from this compound, testing its antibacterial activity against pathogens like S. aureus and E. coli (Bacon & Daum, 1991). Additionally, Kostenko et al. (2008) synthesized pyridothienopyrimidinones that exhibited antistaphylococcal activity (Kostenko et al., 2008).
Antiviral and Anti-Inflammatory Research
This compound derivatives have also been investigated for potential antiviral and anti-inflammatory applications. Bernardino et al. (2004) synthesized 4-(phenylamino)thieno[2,3-f]pyridines and evaluated their activity against herpes simplex virus (Bernardino et al., 2004). In another study, Baba et al. (1999) designed and synthesized novel thieno[2,3-b:5,4-c']dipyridine derivatives with potent anti-inflammatory effects, particularly in the context of disease-modifying antirheumatic drugs (Baba et al., 1999).
Safety and Hazards
Mécanisme D'action
Target of Action
Ethyl thieno[2,3-b]pyridine-2-carboxylate is a complex organic compound that has been studied for its potential biological activity
Mode of Action
It’s hypothesized that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . The exact nature of these interactions and the resulting changes in cellular processes remain to be elucidated.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Thieno[2,3-b]pyridine derivatives have been associated with a variety of biological effects, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities . .
Result of Action
Given the diverse biological activities associated with thieno[2,3-b]pyridine derivatives , it’s plausible that the compound could have multiple effects at the molecular and cellular levels. More research is needed to fully understand these effects.
Analyse Biochimique
Biochemical Properties
Ethyl thieno[2,3-b]pyridine-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as phospholipase C-gamma (PLC-γ), which is involved in cell signaling pathways . The interaction between this compound and PLC-γ can inhibit the enzyme’s activity, thereby affecting downstream signaling processes. Additionally, this compound has been observed to bind to certain proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the cell cycle profile, leading to a decrease in the percentage of cells in the G0/G1 phase and an increase in apoptosis levels . These effects highlight the compound’s potential as an anticancer agent, as it can induce cell death in cancerous cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. For example, the binding of this compound to PLC-γ inhibits the enzyme’s activity, leading to a disruption in cell signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as proliferation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard storage conditions, with minimal degradation observed over time . Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression. These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, with certain dosages required to achieve significant biological activity. These findings underscore the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytosolic enzymes and signaling pathways.
Propriétés
IUPAC Name |
ethyl thieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-2-13-10(12)8-6-7-4-3-5-11-9(7)14-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFDUMUSLKWQIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428151 | |
| Record name | ethyl thieno[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59944-78-4 | |
| Record name | ethyl thieno[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-Chloro-4-[(prop-2-yn-1-yl)sulfanyl]benzene](/img/structure/B1314360.png)


